Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate
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Overview
Description
Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C13H12ClNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinoline-4-carboxylic acid.
Methoxymethylation: The 3-position of the quinoline ring is methoxymethylated using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The carboxylic acid group at the 4-position is esterified using methanol (CH3OH) and a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as 6-amino-3-(methoxymethoxy)quinoline-4-carboxylate.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Hydrolysis: 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This specific compound could be explored for similar activities, particularly due to its unique substitution pattern.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline ring system can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline-4-carboxylic acid: Lacks the methoxymethoxy group, making it less versatile for further functionalization.
3-Methoxymethoxyquinoline-4-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 6-chloroquinoline-4-carboxylate: Lacks the methoxymethoxy group, potentially altering its solubility and reactivity.
Uniqueness
Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate is unique due to the presence of both the chlorine atom and the methoxymethoxy group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-7-19-11-6-15-10-4-3-8(14)5-9(10)12(11)13(16)18-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYWNZZZSLZKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C2C=CC(=CC2=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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